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Compound of Interest

Compound Name: Ethyl 4-oxoheptanoate

Cat. No.: B1313882

An In-depth Technical Guide to Ethyl 4-
oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-oxoheptanoate, including
its nomenclature, physicochemical properties, and relevant experimental methodologies. The
information is intended to support research and development activities in the fields of chemistry
and life sciences.

Nomenclature: Synonyms and Alternative Names

Ethyl 4-oxoheptanoate is known by several alternative names and identifiers in chemical
literature and databases. A structured compilation of these is provided below for easy
reference.
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Type Name / Identifier
IUPAC Name ethyl 4-oxoheptanoate
Synonyms 4-Ketoenanthic acid ethyl ester

4-oxo-heptanoic acid ethyl ester

ethyl hexan-3-onecarboxylate

3-oxo-hexanecarboxylic acid ethyl ester

CAS Number 14369-94-9
PubChem CID 12271529
Molecular Formula CoH1603

InChl Key

UEHFASAMWCNVSV-UHFFFAQOYSA-N

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for Ethyl 4-oxoheptanoate, compiled

from various chemical databases.
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Property Value Source
Molecular Weight 172.22 g/mol PubChem[1]
Appearance Colorless to pale yellow liquid Assumed
Boiling Point Not available

Density Not available

Refractive Index Not available

Predicted and experimental
1H NMR Spectroscopy dat bl PubChem[1]
ata available

Predicted and experimental
13C NMR Spectroscopy dat bl PubChem[1]
ata available

Mass Spectrometry GC-MS data available PubChem[1]

IR Spectroscopy FTIR data available PubChem[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Ethyl 4-oxoheptanoate are provided
below. These protocols are based on established methods for similar 3-keto esters.

3.1. Synthesis of Ethyl 4-oxoheptanoate via Acylation of Ethyl Acetoacetate

This method involves the acylation of the enolate of ethyl acetoacetate with an appropriate acyl
chloride, followed by hydrolysis and decarboxylation.

Materials:

Ethyl acetoacetate

Sodium ethoxide (NaOEt) or other suitable base

Butyryl chloride (butanoyl chloride)

Anhydrous ethanol
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Anhydrous diethyl ether or tetrahydrofuran (THF)

Hydrochloric acid (HCI), 2 M

Saturated sodium bicarbonate solution (NaHCO3)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSQOa)
Procedure:

e Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g.,
argon or nitrogen), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this
solution, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring at room temperature.

» Acylation: After the formation of the enolate, cool the reaction mixture to 0 °C in an ice bath.
Add butyryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the
temperature below 10 °C.

o Reaction Completion: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by
thin-layer chromatography (TLC).

o Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M
HCI until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and
extract with diethyl ether (3 x 50 mL).

 Purification: Combine the organic layers and wash sequentially with water, saturated
NaHCOs solution, and brine. Dry the organic layer over anhydrous MgSOu4, filter, and remove
the solvent under reduced pressure using a rotary evaporator. The crude product can be
further purified by vacuum distillation.

3.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:
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e Gas chromatograph coupled to a mass spectrometer (GC-MS).

e Capillary column suitable for the analysis of esters and ketones (e.g., HP-5ms, DB-5ms).

GC Conditions (suggested):

Injector Temperature: 250 °C

e Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C,
and hold for 5 minutes.

e Carrier Gas: Helium at a constant flow of 1.0 mL/min.

« Injection Volume: 1 pL (split or splitless injection can be used depending on the
concentration).

MS Conditions (suggested):

lon Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

lonization Mode: Electron lonization (El) at 70 eV.

Scan Range: m/z 40-400.

Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., ethyl
acetate or dichloromethane) to a concentration of approximately 1 mg/mL.

3.3. Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:

* NMR spectrometer (e.g., 400 MHz or higher).

o Standard 5 mm NMR tubes.

Sample Preparation:
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e 1H NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform
(CDCIs) containing tetramethylsilane (TMS) as an internal standard.

e 13C NMR: Dissolve 20-50 mg of the sample in approximately 0.6 mL of CDClz with TMS.

Data Acquisition:

e Acquire standard *H and 3C{*H} NMR spectra at room temperature. For 13C NMR, a
sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Expected *H NMR signals (in CDCIs):

Triplet corresponding to the methyl protons of the ethyl ester group.

Quartet corresponding to the methylene protons of the ethyl ester group.

Multiplets corresponding to the methylene protons of the heptanoate chain.

Triplet corresponding to the terminal methyl protons of the heptanoate chain.

Expected 13C NMR signals (in CDClIs):

Signals for the carbonyl carbons of the ketone and ester groups.

Signal for the O-CH:z carbon of the ethyl ester.

Signals for the methylene carbons of the heptanoate chain.

Signals for the methyl carbons of the ethyl ester and the heptanoate chain.

Biological Context: Potential Role as a Quorum
Sensing Inhibitor

While specific biological activities of Ethyl 4-oxoheptanoate are not extensively documented,
B-keto esters as a class of compounds have been investigated for their potential to interfere
with bacterial communication, a process known as quorum sensing (QS).[2][3][4] In many
Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signaling
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molecules. These AHLs bind to and activate LuxR-type transcriptional regulators, leading to the
expression of genes involved in virulence and biofilm formation.[2]

Due to their structural similarity to the acyl portion of AHLS, it is hypothesized that [3-keto esters
like Ethyl 4-oxoheptanoate could act as competitive inhibitors, binding to the LuxR-type
receptors without activating them, thereby disrupting QS-mediated gene expression.[1][2]

Below is a diagram illustrating the proposed mechanism of quorum sensing inhibition by a
generic [3-keto ester.
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Caption: Proposed mechanism of quorum sensing inhibition by -keto esters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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